Cyclosporin A (CsA) is a potent immunosuppressive agent widely used to prevent graft rejection in organ transplantation and to treat autoimmune diseases. However, its therapeutic use is complicated by its side effects, which are partly attributed to its metabolites. Among these, Cyclosporin metabolite M17, also known as hydroxycyclosporine, has garnered significant attention due to its presence in patients and its biological activity126.
In renal allograft recipients, M17 has been detected at higher levels than the parent drug, CsA, in patient blood samples. The in vitro immunosuppressive activity of M17, particularly its ability to inhibit lymphocyte proliferation, suggests that it may play a role in the overall immunosuppressive regimen of these patients1.
M17 has been shown to modulate the phenotype of gingival fibroblasts, which could have implications for the management of gingival overgrowth, a common side effect of CsA therapy in transplant patients2.
The metabolite M17 has been implicated in CsA-induced nephrotoxicity. Higher blood concentrations of M17 have been observed in psoriatic patients who developed nephrotoxicity compared to those who did not, suggesting that M17 might serve as a marker for this adverse effect6.
M17, along with other metabolites, has demonstrated the ability to inhibit antigen-stimulated release of beta-hexoseaminidase, an in vitro correlate of anti-allergic effect. This suggests that M17 may have therapeutic potential in the treatment of allergic reactions8.
In studies of graft-versus-host disease (GvHD), M17 has been found to be one of the most active compounds in inhibiting lymphocyte proliferation, indicating its potential use in managing this condition post-transplantation7.
The synthesis of cyclosporin metabolite M17 primarily involves the allylic oxidation of cyclosporin A. This reaction typically requires specific conditions such as:
The molecular structure of cyclosporin metabolite M17 features a complex cyclic arrangement typical of cyclosporins, with specific functional groups that contribute to its biological activity. Key structural characteristics include:
Cyclosporin metabolite M17 undergoes various chemical reactions that are crucial for its biological activity:
The mechanism of action for cyclosporin metabolite M17 involves several biochemical pathways:
Cyclosporin metabolite M17 exhibits distinct physical and chemical properties:
These properties are critical for understanding how M17 behaves in biological systems and its potential therapeutic applications .
Cyclosporin metabolite M17 has several significant scientific applications:
Cyclosporin A (Cyclosporine) is a cyclic undecapeptide immunosuppressant with low and variable oral bioavailability (typically 14–36%) due to extensive first-pass metabolism. After absorption, Cyclosporin A distributes widely, concentrating in leukocyte-rich tissues and erythrocytes, with approximately 50% bound to lipoproteins. Hepatic biotransformation is the primary elimination pathway, mediated predominantly by cytochrome P450 enzymes, with biliary excretion accounting for 90% of eliminated products. The terminal half-life ranges between 10–27 hours but exhibits significant interpatient variability due to factors like age, organ function, and drug interactions [1] [7] [9].
Table 1: Key Pharmacokinetic Parameters of Cyclosporin A
Parameter | Value | Clinical Significance |
---|---|---|
Bioavailability | 14–36% | Highly variable absorption |
Metabolism | Hepatic (CYP3A4/5) | Extensive first-pass effect |
Biliary Excretion | 90% | Minimal renal clearance (3–6%) |
Half-life | 10–27 hours | Requires therapeutic drug monitoring |
Volume of Distribution | 4–8 L/kg | High distribution to fatty tissues/leukocytes |
Cyclosporin A undergoes hydroxylation and N-demethylation to form over 25 metabolites. The most significant include:
Table 2: Structural and Functional Comparison of Key Metabolites
Metabolite | Modification Site | Molecular Formula | Molecular Weight | Immunosuppressive Activity |
---|---|---|---|---|
Cyclosporin A | Parent compound | C₆₂H₁₁₁N₁₁O₁₂ | 1202.635 g/mol | Reference (100%) |
M17 (AM1) | C1 hydroxylation | C₆₂H₁₁₁N₁₁O₁₃ | 1218.61 g/mol | 60–100%* |
M1 | C9 hydroxylation | C₆₂H₁₁₁N₁₁O₁₃ | 1218.61 g/mol | 10–20% |
M21 | N-demethylation (position 4) | C₆₁H₁₀₉N₁₁O₁₂ | 1188.61 g/mol | <10% |
*Activity varies by assay; approaches parent drug in ConA/MLC tests* [2] [6] [8]
Metabolite M17 is generated via regioselective hydroxylation at amino acid 1 (β-hydroxy-N-methylleucine residue) of Cyclosporin A. This biotransformation is exclusively catalyzed by cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5. These enzymes are highly expressed in hepatocytes and enterocytes, explaining the significant intestinal first-pass metabolism. CYP3A4/5 exhibit genetic polymorphisms, leading to interindividual variability in M17 formation rates. Competitive inhibition of CYP3A4 by drugs (e.g., ketoconazole) or natural compounds (e.g., grapefruit juice) reduces M17 synthesis, while inducers (e.g., rifampin) accelerate it [1] [7] [9].
Table 3: Enzymatic Characteristics of M17 Biosynthesis
Enzyme | Tissue Localization | Reaction Type | Genetic Variability | Inhibitors/Inducers |
---|---|---|---|---|
CYP3A4 | Liver/Intestine | C1 hydroxylation | High polymorphism | Inhibitors: Ketoconazole, Erythromycin |
CYP3A5 | Liver/Kidney | C1 hydroxylation | Racial polymorphisms† | Inducers: Rifampin, Carbamazepine |
†CYP3A5 expression varies significantly between populations, affecting metabolite ratios* [7] [10]
The metabolic pathway involves:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0